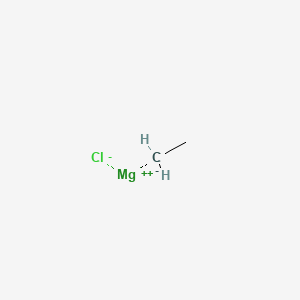

Ethylmagnesium chloride

描述

属性

IUPAC Name |

magnesium;ethane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXQARVHOPWFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883839 | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-64-3 | |

| Record name | Magnesium, chloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylmagnesium Chloride from Ethyl Chloride and Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethylmagnesium chloride, a vital Grignard reagent, from the reaction of ethyl chloride with magnesium metal. The document details the underlying reaction mechanism, critical process parameters, and detailed experimental protocols for both laboratory and industrial-scale production. Emphasis is placed on safety considerations, optimization strategies, and the importance of anhydrous conditions. Quantitative data from relevant studies are summarized to provide a comparative analysis of reaction conditions. Furthermore, this guide presents visual representations of the core chemical pathway and a generalized experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are among the most versatile and widely utilized reagents in synthetic organic chemistry.[1][2] Their discovery by Victor Grignard in 1900 revolutionized the field by providing a robust method for the formation of carbon-carbon bonds.[2] this compound (C₂H₅MgCl) is a prominent member of this class of reagents, serving as a powerful nucleophile and a strong base in a multitude of chemical transformations.[1] It is a key intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1]

The synthesis of this compound is achieved through the reaction of ethyl chloride with magnesium metal in an ethereal solvent.[1] While the fundamental reaction is straightforward, its successful execution hinges on meticulous control of reaction conditions to mitigate side reactions and ensure a high yield of the desired product. This guide aims to provide a detailed technical examination of this important synthesis for professionals in research and drug development.

Reaction Mechanism and Stoichiometry

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. The reaction is believed to proceed through a radical mechanism initiated by a single electron transfer from the magnesium surface to the ethyl chloride molecule.

Overall Reaction:

C₂H₅Cl + Mg → C₂H₅MgCl

The stoichiometry of the reaction is a 1:1 molar ratio of ethyl chloride to magnesium. However, in practice, a slight excess of magnesium is often used to ensure complete consumption of the ethyl chloride and to compensate for any passivated magnesium.[3]

Quantitative Data on Synthesis Parameters

Precise quantitative data for the synthesis of this compound from ethyl chloride is not abundantly available in peer-reviewed literature, with many studies focusing on the more reactive ethyl bromide. However, data from analogous Grignard syntheses provide valuable insights into expected yields and optimal conditions. The following tables summarize key quantitative parameters for Grignard reagent formation, drawing parallels to the this compound synthesis.

Table 1: Reactant Ratios and Yields for Grignard Reagent Synthesis

| Organic Halide | Molar Ratio (Halide:Mg) | Solvent | Initiator | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 2-Chlorothiophene | 1:2 | Diethylene glycol diethyl ether | I₂ / C₂H₅Br | 50-55 | 5 | 97 | [4] |

| Vinyl Chloride | 1:1 | Diethylene glycol diethyl ether | C₂H₅Br | 80-90 | Not Specified | 93 | [4] |

| Bromoethane | 1:2 | THF | None specified | 25 | Not Specified | 90 | [5] |

| 1-(1-chloroethyl)-4-methoxybenzene | 1:1.2 | THF or Diethyl Ether | I₂ or 1,2-dibromoethane | Room temp. to reflux | 1-3 | Highly variable | [3] |

Table 2: Comparison of Laboratory and Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale | Reference |

| Process Type | Batch | Continuous or Semi-continuous | [1] |

| Solvent | Diethyl ether, THF | THF, 2-Methyl-THF | [1] |

| Mg Activation | Iodine, 1,2-dibromoethane, mechanical grinding | High surface area Mg, pre-activated Mg | [1] |

| Temperature Control | Ice bath, heating mantle | Precise automated temperature control | [1] |

| Reaction Time | Hours | Minutes (in flow reactors) | [1] |

Experimental Protocols

The successful synthesis of this compound necessitates strict adherence to anhydrous and anaerobic conditions, as the Grignard reagent is highly reactive towards water and oxygen.

Laboratory-Scale Synthesis in Tetrahydrofuran (B95107) (THF)

This protocol outlines a general procedure for the preparation of this compound in a laboratory setting.

Materials:

-

Magnesium turnings

-

Ethyl chloride (condensed or as a solution in anhydrous THF)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

An inert gas supply (Nitrogen or Argon)

-

Standard Schlenk line glassware (flame-dried)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for the inert gas. All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.[3]

-

Magnesium Activation: Place the magnesium turnings (typically a 1.1 to 1.2 molar excess) and a single crystal of iodine into the reaction flask.[3] Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Add a small portion of the ethyl chloride solution (approximately 10%) from the dropping funnel to the stirred magnesium suspension.[3] The reaction is initiated when bubbling is observed and the solution becomes cloudy and grayish. Gentle warming may be necessary to start the reaction.[3]

-

Addition of Ethyl Chloride: Once the reaction has initiated, add the remaining ethyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[3] The exothermic nature of the reaction may require cooling with an ice bath to control the temperature.

-

Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).[3] The resulting solution of this compound should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.[3]

Industrial-Scale Synthesis Considerations

Industrial production of this compound often employs continuous flow reactors to enhance safety, efficiency, and consistency.[1]

-

Continuous Flow Process: In a typical continuous flow setup, a solution of ethyl chloride in an appropriate solvent is pumped through a heated tube packed with magnesium. This allows for rapid heat dissipation and precise control over reaction parameters.

-

Solvent Choice: While THF is common, 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be preferred for its higher boiling point and flash point, offering safety advantages in a large-scale setting.[1]

-

Magnesium Activation: Industrial processes may utilize highly activated forms of magnesium or proprietary activation techniques to ensure reliable and consistent reaction initiation.[1]

-

Quality Control: In-line analytical techniques are often employed to monitor the concentration and purity of the Grignard reagent as it is produced.

Mandatory Visualizations

Reaction Pathway

Caption: Formation of this compound from Ethyl Chloride and Magnesium.

Experimental Workflow

Caption: Generalized workflow for the laboratory synthesis of this compound.

Safety and Handling

The synthesis and handling of this compound require strict adherence to safety protocols due to the hazardous nature of the reagents and products.

-

Anhydrous and Inert Conditions: The Grignard reagent is extremely sensitive to moisture and air.[3] All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice bath should always be on hand to control the reaction temperature and prevent a runaway reaction.

-

Flammable Solvents: Ethereal solvents such as diethyl ether and tetrahydrofuran are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from any potential ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

-

Quenching: Unreacted Grignard reagent must be quenched carefully. This is typically done by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride, to the cooled reaction mixture.

Conclusion

The synthesis of this compound from ethyl chloride and magnesium is a cornerstone of organic synthesis, providing a versatile tool for the construction of complex molecules. While the reaction is conceptually simple, achieving high yields and ensuring safety requires careful attention to experimental details, particularly the maintenance of anhydrous conditions and the control of the reaction temperature. This guide has provided a comprehensive technical overview of the synthesis, including detailed protocols, quantitative data from related reactions, and essential safety precautions. The provided diagrams offer a clear visual representation of the chemical pathway and experimental workflow, intended to aid researchers, scientists, and drug development professionals in the successful and safe execution of this important chemical transformation.

References

- 1. Buy this compound | 2386-64-3 [smolecule.com]

- 2. leah4sci.com [leah4sci.com]

- 3. benchchem.com [benchchem.com]

- 4. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]

- 5. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Schlenk Equilibrium of Ethylmagnesium Chloride in Tetrahydrofuran (THF)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Grignard reagents are cornerstones of modern organic synthesis, valued for their potent nucleophilicity. Their behavior in solution, however, is governed by a complex set of equilibria known as the Schlenk equilibrium. This guide provides a detailed examination of the Schlenk equilibrium for ethylmagnesium chloride (EtMgCl) in tetrahydrofuran (B95107) (THF), a common and synthetically important system. We will delve into the species present at equilibrium, the influence of the THF solvent, the mechanistic pathways of ligand exchange, and the experimental protocols used for characterization. This document consolidates current understanding and provides practical data and methodologies for professionals working with these vital reagents.

Introduction: The Schlenk Equilibrium

In 1929, Wilhelm Schlenk first proposed that solutions of Grignard reagents (RMgX) are not composed of a single species, but rather exist in a dynamic equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) compounds.[1] This fundamental concept, known as the Schlenk equilibrium, is crucial for understanding the reactivity, stability, and speciation of these organometallics in solution.[2]

The generalized form of the equilibrium is written as:

2 RMgX ⇌ MgR₂ + MgX₂ [3]

For this compound in THF, the equilibrium involves the interconversion of EtMgCl, diethylmagnesium (Et₂Mg), and magnesium chloride (MgCl₂). The position of this equilibrium is highly sensitive to several factors, including the nature of the organic group (R), the halide (X), the solvent, concentration, and temperature.[2][3] In solution, these species do not exist as simple molecules but are typically coordinated by solvent molecules. In THF, the magnesium centers are generally coordinated to two ether molecules, leading to a more accurate description of the species involved.[3]

The Role of Tetrahydrofuran (THF)

The solvent plays a critical role in determining the position of the Schlenk equilibrium. THF is a more strongly coordinating (more Lewis basic) solvent than diethyl ether. This strong solvation has two major, competing effects:

-

Stabilization of Monomers: THF coordination to the magnesium center favors the monomeric EtMgCl(THF)₂ species.[4]

-

Driving the Equilibrium Forward: THF also strongly solvates the magnesium chloride (MgCl₂) product. This high affinity for MgCl₂ can shift the equilibrium to the right, increasing the concentration of the dialkylmagnesium species (Et₂Mg).

In addition to the basic equilibrium, Grignard reagents in THF can form more complex aggregates, including dimers and higher oligomers, particularly at higher concentrations.[3][4] Computational studies on the related mthis compound (CH₃MgCl) in THF reveal that the ligand exchange process occurs through the formation of dinuclear species bridged by chlorine atoms.[1][5] The dynamic exchange of THF molecules in the coordination sphere of the magnesium atoms is a key factor driving the mechanism of the equilibrium.[1][5]

graph G {

layout="neato";

graph [overlap=false, splines=true, sep="+10", outputorder=edgesfirst, bgcolor="#F1F3F4", max_width="760px"];

node [shape=box, style="filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes for the species

EtMgCl [label="2 EtMgCl(THF)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Et2Mg [label="Et₂Mg(THF)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

MgCl2 [label="MgCl₂(THF)₄", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for equilibrium symbol

eq [shape=none, label="⇌", fontcolor="#202124", fontsize=20];

// Positioning

EtMgCl [pos="0,0!"];

eq [pos="2.5,0!"];

Et2Mg [pos="5,0.5!"];

MgCl2 [pos="5,-0.5!"];

// Edges

edge [dir=none];

EtMgCl -- eq;

eq -- Et2Mg;

eq -- MgCl2;

}

Caption: Experimental workflow for the titration of EtMgCl using iodine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive tool for studying the Schlenk equilibrium. By analyzing the ¹H NMR spectrum, one can distinguish between the different magnesium-containing species in solution.

[6][7]

-

Principle: The chemical environment of the α-methylene protons (-CH₂-Mg) is different in EtMgCl, Et₂Mg, and any dimeric or oligomeric species. This results in distinct chemical shifts for each species.

-

Methodology: A sample of the Grignard solution is prepared in an NMR tube using a deuterated solvent (e.g., THF-d₈) under an inert atmosphere. The ¹H NMR spectrum is recorded.

-

Data Analysis: The relative concentrations of the different species can be determined by integrating the corresponding signals of the α-methylene protons. By performing these measurements at different temperatures, thermodynamic parameters (ΔH and ΔS) for the equilibrium can be calculated.

[8]

Conclusion and Outlook

The Schlenk equilibrium of this compound in THF is a complex, dynamic system involving multiple solvated species. While the qualitative aspects are well-understood, precise quantitative data for this specific system remains an area for further investigation. The strong coordinating nature of THF plays a decisive role, both stabilizing monomeric species and driving the equilibrium towards the formation of diethylmagnesium and magnesium chloride through potent solvation of the latter. [3]Mechanistically, the reaction proceeds via chlorine-bridged dimeric intermediates, with solvent dynamics being crucial for facilitating ligand exchange. [1][5]For professionals in research and drug development, a thorough understanding of this equilibrium, combined with robust analytical methods like titration and NMR, is essential for controlling the reactivity, ensuring reproducibility, and optimizing the outcomes of synthetic transformations involving this indispensable Grignard reagent.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. fiveable.me [fiveable.me]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction of Ethylmagnesium Chloride with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the reaction mechanism between ethylmagnesium chloride (EtMgCl), a quintessential Grignard reagent, and various carbonyl compounds. The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds, a critical step in the construction of complex molecular frameworks for pharmaceutical agents and other fine chemicals.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a carbonyl compound proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in EtMgCl is highly polarized, rendering the ethyl group's alpha-carbon strongly nucleophilic and basic.[1]

The mechanism unfolds in two primary stages:

-

Nucleophilic Attack: The nucleophilic ethyl group attacks the electrophilic carbonyl carbon. This addition breaks the carbonyl's π-bond, forcing the electron pair onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[2] For this step to proceed, an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial, as it solvates and stabilizes the Grignard reagent, enhancing its reactivity.[3]

-

Acidic Workup: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This step protonates the alkoxide intermediate to yield the final alcohol product and magnesium salts, which can be removed during extraction.[4]

Caption: General mechanism of the Grignard reaction with carbonyls.

Reaction Specifics with Carbonyl Substrates

The class of the resulting alcohol is determined by the nature of the carbonyl substrate.[5]

-

Aldehydes: Reaction with aldehydes yields secondary alcohols. For example, the reaction of EtMgCl with propanal forms 3-pentanol (B84944).[6] Formaldehyde is an exception, producing a primary alcohol (1-propanol).[2][7]

-

Ketones: Reaction with ketones produces tertiary alcohols. For instance, EtMgCl reacts with acetone (B3395972) to form 2-methyl-2-pentanol.[8][9]

-

Esters and Acid Chlorides: These substrates undergo a double addition reaction with Grignard reagents. The first equivalent of EtMgCl adds to the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the leaving group (-OR for esters, -Cl for acid chlorides) to form a ketone intermediate. This newly formed ketone then rapidly reacts with a second equivalent of EtMgCl to produce a tertiary alcohol after workup.[10][11] For example, two equivalents of EtMgCl react with diethyl carbonate to yield 3-ethyl-3-pentanol.[12]

Caption: Double addition mechanism of EtMgCl with an ester.

Quantitative Data Summary

The yield of Grignard reactions is highly dependent on maintaining strictly anhydrous conditions, the purity of the magnesium, and the reaction temperature. Below is a summary of representative reactions with this compound.

| Carbonyl Substrate | Product | Solvent | Typical Conditions | Yield (%) | Reference(s) |

| Formaldehyde | 1-Propanol | THF | Dropwise addition at 0 °C, then RT | 85-95 | [2][7] |

| Propanal | 3-Pentanol | Ether | Dropwise addition at 0 °C, then reflux 1-2h | 80-90 | [6][13] |

| Acetone | 2-Methyl-2-pentanol | THF | Dropwise addition at -5 to 0 °C, then RT for 1h | ~97 | [8] |

| Diethyl Carbonate | 3-Ethyl-3-pentanol | Ether | Dropwise addition, then reflux 1h | ~75-85 | [12] |

| Methyl Isobutyrate | 3-Ethyl-2-methyl-3-pentanol | Ether | Reaction with two equivalents of EtMgBr | Varies | [14] |

Note: Yields are illustrative and can vary based on specific experimental conditions and scale.

Experimental Protocols

The following is a representative protocol for the synthesis of 3-pentanol from propanal and this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials and Reagents:

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal, as initiator)

-

Chloroethane (B1197429) (1.1 eq)

-

Anhydrous diethyl ether or THF

-

Propanal (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus Setup:

A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel.

Procedure:

-

Preparation of this compound:

-

Place magnesium turnings and an iodine crystal in the flask.

-

Add a small portion of a solution of chloroethane in anhydrous ether via the dropping funnel.

-

Initiation is indicated by the fading of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining chloroethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium is consumed (typically 1-3 hours). The resulting greyish, cloudy solution is the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Add a solution of propanal in anhydrous ether to the dropping funnel.

-

Add the propanal solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux. A precipitate of the magnesium alkoxide will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Stir until the precipitated salts are mostly dissolved.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude 3-pentanol by fractional distillation.

-

Caption: Experimental workflow for the synthesis of 3-pentanol.

References

- 1. How ethyl magnesium chloride is converted into pro class 12 chemistry CBSE [vedantu.com]

- 2. Complete the following reactions: (iii) this compound → Propan.. [askfilo.com]

- 3. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solved The reaction between propanal and ethylmagnesium | Chegg.com [chegg.com]

- 7. Propan-1-ol from ethyl magnesium chloride 2-methyl propan-2-ol from methy.. [askfilo.com]

- 8. 2-METHYL-2-PENTANOL synthesis - chemicalbook [chemicalbook.com]

- 9. Acetone reacts with ethyl magnesium bromide followed by hydrolysis | Filo [askfilo.com]

- 10. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 11. Ethyl acetate is treated with excess of methyl magnesium class 12 chemistry CBSE [vedantu.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. homework.study.com [homework.study.com]

An In-depth Technical Guide on the Solubility of Ethylmagnesium Chloride in Diethyl Ether vs. Tetrahydrofuran (THF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a solvent is a critical parameter in the successful execution of reactions involving Grignard reagents. This guide provides a detailed technical analysis of the solubility of ethylmagnesium chloride in two of the most commonly employed ethereal solvents: diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). While precise saturation solubility data is not extensively published, this document synthesizes available information from commercial product specifications and the underlying principles of organometallic chemistry to provide a comprehensive comparison. THF is demonstrably the superior solvent for this compound, facilitating higher concentrations and influencing the reagent's structure in solution, which in turn impacts its reactivity.

Quantitative Solubility Data

| Solvent | Commercially Available Concentration (Molarity) | Commercially Available Concentration (wt %) | Source |

| Diethyl Ether (Et₂O) | 2.0 M | Not specified | [1][2][3] |

| Tetrahydrofuran (THF) | ~2.0 M - 2.7 M | ~18% - 25% | [4][5] |

As indicated in the table, this compound is commercially available in higher concentrations in THF than in diethyl ether. This suggests a greater solubility in THF.

Theoretical Framework: The Role of the Solvent in Grignard Reagent Solubility

The solubility of Grignard reagents is intrinsically linked to their structure in solution, which is governed by the Schlenk equilibrium and the coordinating ability of the solvent.[6][7]

The Schlenk Equilibrium

Grignard reagents exist in a complex equilibrium between the monomeric alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium dihalide (MgX₂).

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is significantly influenced by the solvent, the nature of the alkyl group, and the halogen.[7]

Solvent Coordination and its Impact on Solubility

Ethereal solvents like diethyl ether and THF are crucial for the stability and solubility of Grignard reagents as they are Lewis bases that donate electron density to the electron-deficient magnesium center. This coordination breaks down the associated, less soluble dimeric or oligomeric structures of the Grignard reagent into more soluble monomeric species.[6]

-

Diethyl Ether: As a solvent, diethyl ether is a relatively weak Lewis base. Consequently, in diethyl ether, this compound has a pronounced tendency to exist as halogen-bridged dimers or even larger aggregates. These larger, associated species have reduced solubility.

-

Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether.[8] Its oxygen atom's lone pairs are more available for coordination to the magnesium center. This stronger coordination more effectively breaks up the dimeric and oligomeric structures, favoring the formation of monomeric this compound-THF complexes. These solvated monomers are significantly more soluble.[8][9]

Visualization of Solvent-Dependent Species

The following diagram illustrates the influence of the solvent on the equilibrium and solubility of this compound.

Caption: Solvent effect on this compound aggregation.

Experimental Protocol: Determination of Saturation Solubility

While specific quantitative data is sparse, the following experimental workflow outlines a method for determining the saturation solubility of this compound in a given solvent. This protocol is adapted from standard procedures for the preparation and titration of Grignard reagents.[10][11]

Objective: To determine the maximum concentration (solubility) of this compound in diethyl ether and THF at a specific temperature.

Materials:

-

Magnesium turnings

-

Ethyl chloride (or ethyl bromide)

-

Anhydrous diethyl ether

-

Anhydrous THF

-

Iodine crystal (for initiation)

-

Dry, inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Syringes and needles

-

Standardized solution of a titrant (e.g., sec-butanol in xylene with an indicator like 1,10-phenanthroline (B135089), or an iodine-based titration).[12][13]

Workflow Diagram:

Caption: Workflow for determining Grignard reagent solubility.

Detailed Procedure:

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere, add an excess of magnesium turnings to a flask containing the desired solvent (diethyl ether or THF).

-

Slowly add ethyl chloride to the stirred suspension. The reaction is exothermic and should be controlled. A crystal of iodine can be added to initiate the reaction.

-

Continue the addition until a significant amount of the magnesium has reacted and a precipitate of the Grignard reagent is visible, indicating a saturated or near-saturated solution.

-

Allow the mixture to stir at a constant, recorded temperature for several hours to ensure equilibrium is reached.

-

-

Sampling:

-

Turn off the stirring and allow the excess solid to completely settle.

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant liquid using a calibrated syringe. It is critical to avoid drawing up any solid material.

-

-

Titration to Determine Concentration:

-

The concentration of the active Grignard reagent in the extracted sample is determined by titration. A common method involves the use of a standardized solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator. The endpoint is the disappearance of the color complex formed between the Grignard reagent and the indicator.

-

Alternatively, an iodine-based titration can be employed. A known amount of iodine is dissolved in the solvent, and the Grignard solution is added until the color of the iodine is discharged.[12]

-

-

Calculation of Solubility:

-

From the volume of the titrant used and its known concentration, the moles of this compound in the sample can be calculated.

-

The solubility is then expressed as molarity (mol/L) or can be converted to other units such as g/100mL.

-

-

Repeatability:

-

The procedure should be repeated multiple times to ensure the accuracy and reproducibility of the results.

-

Conclusion

For researchers and professionals in drug development, understanding the solubility of this compound is paramount for reaction optimization, safety, and scalability. THF is the recommended solvent over diethyl ether when higher concentrations of this compound are required. The superior solvating power of THF, stemming from its greater Lewis basicity, leads to the formation of more soluble, monomeric Grignard-solvent complexes. This not only allows for more concentrated reaction mixtures but can also influence the reactivity and reaction kinetics of the Grignard reagent. The provided experimental protocol offers a reliable method for determining the precise saturation solubility under specific laboratory conditions.

References

- 1. This compound 2.0M diethyl ether 2386-64-3 [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound, 2.7M (25 wt.%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 2386-64-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. bohr.winthrop.edu [bohr.winthrop.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

The Role of Ethylmagnesium Chloride as a Strong Base in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylmagnesium chloride (EtMgCl), a prominent member of the Grignard reagent family, is a cornerstone of organic synthesis. While widely recognized for its nucleophilic character in carbon-carbon bond formation, its utility as a potent, non-nucleophilic strong base is equally critical in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of this compound as a strong base, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in harnessing its full potential.

Core Principles: Basicity of this compound

The pronounced basicity of this compound stems from the highly polarized carbon-magnesium bond. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) imparts substantial carbanionic character to the ethyl group. This makes it a powerful base, capable of deprotonating a wide range of acidic C-H bonds and other protic functional groups.

The basic strength of a Grignard reagent can be indirectly assessed by considering the pKa of its conjugate acid. For this compound, the conjugate acid is ethane (B1197151) (CH₃CH₃), which has an estimated pKa of approximately 50. This exceptionally high pKa value underscores the extreme basicity of the ethyl anion equivalent provided by the Grignard reagent, enabling the deprotonation of substrates that are not reactive towards weaker bases.

Applications in Organic Synthesis

This compound's prowess as a strong base is leveraged in several key synthetic transformations:

Formation of Magnesium Enolates

One of the most valuable applications of this compound is the deprotonation of carbonyl compounds to form magnesium enolates. These enolates are versatile intermediates in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations. The magnesium cation plays a crucial role in these reactions, often influencing the stereochemical outcome through chelation.

Table 1: Deprotonation of Carbonyl Compounds with this compound to Form Magnesium Enolates (Illustrative Yields)

| Substrate | Product | Typical Yield (%) | Notes |

| Cyclohexanone (B45756) | Magnesium cyclohexenolate | >90 | The resulting enolate can be trapped with various electrophiles. |

| 2-Butanone | Mixture of magnesium 2-buten-2-olate and 1-buten-2-olate | Variable | The regioselectivity of deprotonation (kinetic vs. thermodynamic control) can be influenced by reaction conditions. |

| Ethyl acetate | Magnesium enolate of ethyl acetate | Moderate to High | The enolate is a key intermediate in Claisen condensations and related reactions. Yields are often inferred from subsequent reactions. |

Note: Yields are highly dependent on the specific reaction conditions, substrate, and subsequent trapping agent. The values presented are illustrative and based on typical outcomes reported in the literature.

Deprotonation of Terminal Alkynes

This compound is an effective base for the deprotonation of terminal alkynes to generate magnesium acetylides. These acetylides are potent nucleophiles that can participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Table 2: Deprotonation of Terminal Alkynes with this compound (Illustrative Yields)

| Substrate | Product | Typical Yield (%) |

| Phenylacetylene (B144264) | Magnesium phenylacetylide | >95 |

| 1-Heptyne | Magnesium 1-heptynide | >90 |

| Propyne | Magnesium propynide | High (often used in situ) |

Synthesis of Hauser Bases

Hauser bases, or magnesium amides (R₂NMgX), are powerful, non-nucleophilic bases that exhibit excellent selectivity in deprotonation reactions. This compound is a common reagent for the in situ preparation of Hauser bases through the reaction with a secondary amine. A prominent example is the formation of 2,2,6,6-tetramethylpiperidide magnesium chloride (TMPMgCl), often in the presence of lithium chloride to enhance solubility and reactivity (forming a "Turbo Hauser Base").[1]

Table 3: Preparation of a Hauser Base using this compound

| Amine | Product | Typical Yield (%) |

| 2,2,6,6-Tetramethylpiperidine (B32323) | TMPMgCl | High (typically prepared and used in situ) |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a strong base. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Deprotonation of a Ketone: Formation of Magnesium Cyclohexenolate

Materials:

-

Cyclohexanone (freshly distilled)

-

This compound solution (e.g., 2.0 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add this compound solution (1.1 equivalents) to the stirred THF.

-

Add freshly distilled cyclohexanone (1.0 equivalent) dropwise to the solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation. The resulting magnesium enolate solution is ready for subsequent reaction with an electrophile.

-

For workup (if isolating a trapped product), slowly quench the reaction at 0 °C by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

General Procedure for the Deprotonation of a Terminal Alkyne: Synthesis of Magnesium Phenylacetylide

Materials:

-

Phenylacetylene (freshly distilled)

-

This compound solution (e.g., 2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylacetylene (1.0 equivalent) dissolved in anhydrous THF (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound solution (1.05 equivalents) dropwise to the stirred solution. Vigorous evolution of ethane gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of magnesium phenylacetylide can be used directly in subsequent reactions.

General Procedure for the Preparation of a Hauser Base: Synthesis of TMPMgCl

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP) (freshly distilled)

-

This compound solution (e.g., 2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (20 mL).

-

Add 2,2,6,6-tetramethylpiperidine (1.0 equivalent) to the THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound solution (1.0 equivalent) dropwise to the stirred solution. Ethane gas will evolve.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The resulting solution of TMPMgCl is ready for use as a strong, non-nucleophilic base. For the preparation of TMPMgCl·LiCl, anhydrous LiCl (1.0 equivalent) is added to the reaction mixture.

Mechanistic and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Magnesium Enolate Formation

References

Initial Investigations into Ethylmagnesium Chloride Catalyzed Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational aspects and applications of ethylmagnesium chloride in catalyzed organic synthesis. This compound, a prominent Grignard reagent, is a powerful nucleophilic source of an ethyl group, instrumental in the formation of carbon-carbon bonds. This document details the preparation, key reactions, and catalytic applications of this compound, with a focus on reactions with carbonyl compounds and metal-catalyzed cross-coupling reactions. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for laboratory synthesis and drug development.

Core Concepts in this compound Chemistry

This compound (C₂H₅MgCl) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are characterized by a highly polarized carbon-magnesium bond, which imparts a carbanionic character to the organic moiety, making them potent nucleophiles and strong bases.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the alkylmagnesium halide and the corresponding dialkylmagnesium and magnesium dihalide species. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents. The position of this equilibrium can significantly affect the reactivity and selectivity of the Grignard reagent.

Caption: The Schlenk equilibrium for this compound.

Key Reactions and Applications

This compound is a versatile reagent employed in a multitude of organic transformations, primarily for the formation of new carbon-carbon bonds.

Reactions with Carbonyl Compounds

One of the most fundamental applications of this compound is its reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the alcohol.

Metal-Catalyzed Cross-Coupling Reactions (Kumada Coupling)

This compound serves as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Kumada coupling. This reaction forms a carbon-carbon bond between the ethyl group of the Grignard reagent and an organic halide, typically an aryl or vinyl halide. Iron, nickel, and palladium complexes are commonly used as catalysts for this transformation. These reactions are highly valued for their efficiency in constructing complex molecular frameworks.

Data Presentation

The following tables summarize quantitative data for representative this compound catalyzed reactions.

Table 1: Iron-Catalyzed Cross-Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Ligand/Additive | Yield (%) |

| 1 | 4-Chlorobenzonitrile | TMEDA | 95 |

| 2 | Methyl 4-chlorobenzoate | HMTA | 92 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | TMEDA | 88 |

| 4 | 2-Chlorotoluene | NMP | 75 |

Table 2: Hydroboration of Esters Catalyzed by Alkyl Magnesium Halides [1]

| Entry | Catalyst (5 mol%) | Conversion (%) |

| 1 | Methyl magnesium chloride | 99 |

| 2 | Methyl magnesium bromide | 99 |

| 3 | n-Butyl magnesium chloride | >90 |

| 4 | tert-Butyl magnesium chloride | >90 |

| 5 | Phenyl magnesium chloride | 89 |

Experimental Protocols

General Workflow for this compound Reactions

The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of this compound.

Caption: General experimental workflow for Grignard synthesis and reaction.

Protocol for the Reaction of Ethylmagnesium Bromide with Benzaldehyde (B42025) to Synthesize 1-Phenyl-1-propanol

This protocol details the synthesis of a secondary alcohol via the reaction of a Grignard reagent with an aldehyde.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

All glassware must be thoroughly dried in an oven and assembled under a positive pressure of an inert gas.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In a dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing of the ether.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-propanol.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Protocol for Iron-Catalyzed Cross-Coupling of this compound with an Aryl Chloride

This protocol provides a general procedure for the Kumada-type cross-coupling reaction.

Materials:

-

Aryl chloride

-

Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

-

This compound (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a dry, inert gas-flushed round-bottom flask, dissolve the aryl chloride (1.0 mmol) and Fe(acac)₃ (0.05 mmol, 5 mol%) in a mixture of THF (5 mL) and NMP (5 mL).

-

Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) with an appropriate cooling bath.

-

-

Addition of Grignard Reagent:

-

Add the this compound solution (1.2 mmol) dropwise to the stirred reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at this temperature for the specified time (typically 15 minutes to 2 hours).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired cross-coupled product.[2]

-

Mechanistic Insights: The Kumada Coupling Catalytic Cycle

The catalytic cycle of the Kumada coupling is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps. The following diagram illustrates a proposed catalytic cycle for a nickel-catalyzed process.

Caption: Proposed catalytic cycle for the Nickel-catalyzed Kumada coupling.

References

The Genesis of a Cornerstone Reagent: A Technical History of Ethylmagnesium Chloride

For Immediate Release

A foundational tool in the arsenal (B13267) of synthetic organic chemistry, the Grignard reagent has enabled countless molecular transformations for over a century. This in-depth technical guide explores the discovery and early history of a quintessential example, Ethylmagnesium chloride, providing researchers, scientists, and drug development professionals with a core understanding of its origins, initial preparation, and the innovative leap it represented in the formation of carbon-carbon bonds.

Introduction: A Paradigm Shift in Organic Synthesis

The late 19th century saw organic chemists grappling with the challenge of efficiently forming new carbon-carbon bonds, a fundamental process for building complex molecules. Existing methods, primarily relying on organozinc compounds (Saytzeff reaction), were often sluggish and gave unsatisfactory yields.[1] The quest for a more reactive and reliable organometallic reagent set the stage for a revolutionary discovery at the University of Lyon.

The Precursor: Barbier's One-Pot Synthesis

The story of this compound begins with the work of Philippe Barbier, Victor Grignard's doctoral advisor. In 1899, Barbier experimented with using the more reactive magnesium metal in place of zinc.[1] His method, now known as the Barbier reaction, involved a one-pot synthesis where a mixture of an alkyl halide, a carbonyl compound, and magnesium were reacted together in an ethereal solvent.[1] While this approach did yield the desired tertiary alcohols, the results were often inconsistent and the yields unreliable.[1]

Grignard's Innovation: The Two-Step Reaction

Building upon Barbier's work, Victor Grignard sought to refine the process for his doctoral thesis. His critical innovation, first reported in 1900, was to separate the reaction into two distinct steps.[2] He first prepared the organomagnesium halide, in this case, this compound, by reacting ethyl halide with magnesium in anhydrous ether.[2] This stable solution of the "Grignard reagent" could then be subsequently reacted with a carbonyl compound to produce the desired alcohol in a much more controlled and reproducible manner, with significantly improved yields. This two-step process represented a monumental leap forward in synthetic methodology. For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[3][4][5]

Early Experimental Protocols

While Grignard's seminal 1900 publication and 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," laid the theoretical groundwork, detailed experimental protocols from this era are not as explicitly detailed as modern procedures. However, based on his writings and the common practices of the time, a representative historical protocol for the synthesis of this compound can be reconstructed.

Preparation of this compound (circa 1901)

Objective: To prepare a solution of this compound in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

Ethyl iodide or Ethyl bromide

-

Anhydrous diethyl ether

-

A small crystal of iodine (as an activator)

Apparatus:

-

A round-bottomed flask equipped with a reflux condenser and a dropping funnel. All glassware must be scrupulously dried.

-

A heating mantle or water bath.

-

An inert atmosphere setup (e.g., a stream of dry nitrogen or argon) was not explicitly detailed in the earliest work but became standard practice to prevent quenching by atmospheric moisture and oxygen.

Procedure:

-

Magnesium turnings were placed in the dried flask.

-

A small crystal of iodine was often added to activate the magnesium surface.

-

A small amount of a solution of ethyl halide in anhydrous diethyl ether was added to the flask.

-

The mixture was gently warmed to initiate the reaction, which was evidenced by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction commenced, the remaining solution of ethyl halide in anhydrous ether was added dropwise from the dropping funnel at a rate that maintained a gentle reflux.

-

After the addition was complete, the reaction mixture was typically refluxed for a period to ensure complete consumption of the magnesium.

-

The resulting greyish, slightly cloudy solution of this compound was then cooled and used directly in subsequent reactions.

Quantitative Data from Early Syntheses

Historical records from Grignard's initial publications often lack the precise quantitative data, such as percentage yields, that are standard in modern chemical literature. The focus was more on the successful demonstration of the new synthetic methodology. However, the vastly improved and more consistent results compared to the Barbier procedure were the key takeaway.

| Parameter | Barbier's One-Pot Method | Grignard's Two-Step Method |

| Reagent Preparation | In-situ formation with substrate | Separate, prior formation |

| Reproducibility | Often erratic and unreliable[1] | Highly reproducible |

| Yields | Generally low to moderate[1] | Significantly and consistently higher |

| Control | Poor control over the reaction | Excellent control over the reaction |

Logical Flow of Discovery and Synthesis

The progression from the challenges with organozinc compounds to the development of this compound as a reliable reagent can be visualized as a logical workflow.

Caption: Logical progression from the limitations of organozinc reagents to Grignard's two-step synthesis.

Early Applications and Impact

The discovery of this compound and other Grignard reagents revolutionized organic synthesis. The ability to reliably form carbon-carbon bonds opened up new avenues for the synthesis of a wide variety of organic molecules, including alcohols, carboxylic acids, and hydrocarbons. This had a profound and lasting impact on both academic research and the industrial production of fine chemicals and pharmaceuticals. The principles established by Grignard with reagents like this compound continue to be fundamental in the education and practice of organic chemistry today.

References

Methodological & Application

Application Note: Synthesis of Tertiary Alcohols Using Ethylmagnesium Chloride

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] It utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2] Ethylmagnesium chloride (EtMgCl), a common Grignard reagent, serves as a nucleophilic source of an ethyl group. This application note provides detailed protocols for the synthesis of tertiary alcohols via the reaction of this compound with ketones and esters.[3][4] The reaction with a ketone yields a tertiary alcohol in a single addition step, while the reaction with an ester requires two equivalents of the Grignard reagent to produce a tertiary alcohol, proceeding through a ketone intermediate.[2][5]

General Reaction Schemes

A. From a Ketone: The reaction involves the nucleophilic addition of the ethyl group from this compound to the carbonyl carbon of a ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[6]

-

Step 1: R₂C=O + EtMgCl → R₂C(OEt)MgCl

-

Step 2: R₂C(OEt)MgCl + H₃O⁺ → R₂C(OH)Et + Mg(OH)Cl

B. From an Ester: The reaction with an ester involves a two-step addition. The first equivalent of EtMgCl adds to the carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone.[2] This ketone then immediately reacts with a second equivalent of EtMgCl to form the tertiary alcohol after workup.[5]

-

Step 1: RCOOR' + EtMgCl → RC(O)Et + R'OMgCl

-

Step 2: RC(O)Et + EtMgCl → RCEt₂(OMgCl)

-

Step 3: RCEt₂(OMgCl) + H₃O⁺ → RCEt₂(OH) + Mg(OH)Cl

Mandatory Safety Precautions

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried (oven- or flame-dried) before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Solvent Hazards: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are typically used as solvents. Both are extremely flammable.[7] Ensure the absence of any ignition sources. THF is generally preferred due to its higher boiling point and better solvating ability.

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with carbonyls are highly exothermic.[7] An ice-water bath must be kept on hand to control the reaction temperature and prevent thermal runaway.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

-

Workup Hazards: The quenching step with aqueous acid is vigorous and generates heat. The quenching solution must be added slowly and with external cooling to control the reaction.[3][9]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-butanol from Acetone (B3395972)

This protocol details the reaction of a ketone with in-situ prepared this compound.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.5 g | 0.062 | High purity, Grignard grade |

| Iodine | I₂ | 253.81 | 1 crystal | - | For activation |

| Chloroethane (B1197429) | C₂H₅Cl | 64.51 | ~5 mL | ~0.07 | In anhydrous ether/THF |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 70 mL | - | Solvent |

| Acetone | C₃H₆O | 58.08 | 3.5 g (4.4 mL) | 0.06 | Must be anhydrous |

| 3 M Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | For quenching |

| Saturated NaCl (Brine) | NaCl | 58.44 | As needed | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing addition funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

-

Grignard Reagent Formation:

-

Place the magnesium turnings and a single crystal of iodine into the reaction flask.[1]

-

Add 20 mL of anhydrous diethyl ether.

-

Prepare a solution of chloroethane in 30 mL of anhydrous diethyl ether in the addition funnel.

-

Add ~5 mL of the chloroethane solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy.[7] If the reaction does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining chloroethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Dissolve the anhydrous acetone in 20 mL of anhydrous diethyl ether and add this solution to the addition funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add 20 mL of 3 M HCl dropwise to quench the reaction and dissolve the magnesium salts.[9]

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting crude alcohol by fractional distillation.

-

Protocol 2: Synthesis of 3-Ethyl-3-pentanol from Ethyl Propionate (B1217596)

This protocol details the reaction of an ester, requiring two equivalents of the Grignard reagent.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 3.0 g | 0.124 | High purity, Grignard grade |

| Iodine | I₂ | 253.81 | 1 crystal | - | For activation |

| Chloroethane | C₂H₅Cl | 64.51 | ~10 mL | ~0.14 | In anhydrous ether/THF |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 120 mL | - | Solvent |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 6.1 g (6.8 mL) | 0.06 | Must be anhydrous |

| Saturated NH₄Cl | NH₄Cl | 53.49 | ~30 mL | - | For quenching |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | For drying |

Procedure:

-

Apparatus Setup: Use the same setup as described in Protocol 1. Ensure all glassware is scrupulously dry.

-

Grignard Reagent Formation: Prepare this compound as described in Protocol 1, using the quantities listed in the table above. This will provide slightly more than two equivalents of the Grignard reagent.

-

Reaction with Ester:

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Dissolve the ethyl propionate in 30 mL of anhydrous diethyl ether and add this solution to the addition funnel.

-

Add the ester solution dropwise to the stirred Grignard reagent. A precipitate may form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.[1]

-

Filter the mixture to remove the precipitated magnesium salts, washing the solid with fresh diethyl ether.

-

Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

-

Purify the product by fractional distillation, collecting the fraction corresponding to 3-ethyl-3-pentanol.[3]

-

Data Summary

The following table summarizes typical results for the synthesis of tertiary alcohols using this compound with representative ketones and esters. Yields are highly dependent on maintaining anhydrous conditions.

| Starting Material | Reagent | Product | Theoretical Yield (g) | Typical Actual Yield (%) | Product B.P. (°C) |

| Acetone | EtMgCl (1.1 eq) | 2-Methyl-2-butanol | 5.3 g | 75-85% | 102 |

| Butan-2-one | EtMgCl (1.1 eq) | 3-Methyl-3-pentanol | 6.1 g | 70-80% | 122 |

| Ethyl Acetate | EtMgCl (2.2 eq) | 2-Methyl-2-butanol | 5.3 g | 65-75% | 102 |

| Ethyl Propionate | EtMgCl (2.2 eq) | 3-Ethyl-3-pentanol | 7.0 g | 70-80% | 142[3] |

(Yields are based on the starting ketone/ester as the limiting reagent. B.P. = Boiling Point at atmospheric pressure.)

Visualizations

Reaction Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Grignard Reaction with Ethylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a Grignard reaction using ethylmagnesium chloride. It includes detailed protocols for the synthesis of the Grignard reagent and its subsequent reaction with a carbonyl compound, specifically a ketone, to yield a tertiary alcohol. Safety precautions, reaction optimization, and data presentation are also covered to ensure a successful and safe experimental outcome.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, most commonly a carbonyl group in an aldehyde, ketone, or ester. This compound (C₂H₅MgCl) is a frequently utilized Grignard reagent that serves as a nucleophilic ethyl anion equivalent.

The overall reaction proceeds in two main stages: the formation of the Grignard reagent from an ethyl halide and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on a carbonyl compound. A final acidic workup protonates the resulting alkoxide to yield the alcohol product. When reacted with a ketone, a tertiary alcohol is formed.[1][2] With an ester, two equivalents of the Grignard reagent add to form a tertiary alcohol after an intermediate ketone is formed.[3][4][5]

Safety Precautions

Grignard reagents are highly reactive, flammable, and extremely sensitive to water and air.[1] Strict adherence to the following safety protocols is mandatory:

-

Anhydrous Conditions: All glassware and solvents must be rigorously dried to prevent the Grignard reagent from being quenched by water.[1][6] Glassware should be oven-dried or flame-dried under an inert atmosphere.[1]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent reaction with atmospheric oxygen and moisture.[1]

-

Solvent Hazards: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are highly flammable. All ignition sources must be eliminated from the vicinity. THF is generally preferred due to its higher flash point.[1]

-

Exothermic Reaction: The formation of the Grignard reagent is a highly exothermic process.[1] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile gloves).[1]

-

Quenching: The workup procedure, which involves the addition of aqueous acid, is also exothermic and should be performed cautiously in an ice bath to control the reaction rate.

Experimental Protocols

This section details the step-by-step procedures for the preparation of this compound and its subsequent reaction with a model ketone, acetophenone (B1666503).

3.1. Preparation of this compound

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas to activate the magnesium surface.[1] The disappearance of the iodine color is an indicator of activation.[6] Allow the flask to cool to room temperature.

-

Initiation: Add a small portion of a solution of chloroethane (B1197429) in anhydrous THF (or diethyl ether) to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance.[1] Gentle warming with a water bath may be necessary if the reaction does not start.

-

Addition of Ethyl Halide: Once the reaction has started, add the remaining chloroethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[1]

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the this compound reagent.[1]

3.2. Reaction of this compound with Acetophenone

-

Addition of Ketone: Cool the freshly prepared this compound solution in an ice-water bath. Add a solution of acetophenone in anhydrous THF dropwise from the dropping funnel while stirring. Maintain the reaction temperature below 10 °C during the addition.[1]

-

Reaction: Once the addition of the ketone is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[1]

-

Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[1][4] This step should be performed in an ice bath to manage the exothermic reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude tertiary alcohol product can then be purified by distillation or column chromatography.[1]

Data Presentation

The following tables summarize typical quantitative data for the preparation of this compound and its reaction with acetophenone.

Table 1: Reagent Quantities and Molar Ratios for this compound Preparation

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| Magnesium | 24.31 | 1.5 | 0.062 | 1.0 |

| Chloroethane | 64.51 | 4.2 | 0.065 | 1.05 |

Table 2: Reagent Quantities and Molar Ratios for Reaction with Acetophenone [1]

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Volume (mL) | Moles (mol) | Molar Ratio |

| This compound | ~88.77 | - | - | ~0.062 | 1.24 |

| Acetophenone | 120.15 | 6.0 | 5.8 | 0.05 | 1.0 |

Table 3: Typical Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | Time (min) | Typical Yield (%) |

| This compound formation | Reflux | 30-60 | 95-98[7] |

| Reaction with Acetophenone | 0-10 (addition), RT (reaction) | 30 | 85-95 |

| Workup and Purification | 0 to RT | - | - |

Visualizations

Diagram 1: Experimental Workflow for Grignard Reaction

Caption: Workflow of a typical Grignard reaction.

Diagram 2: Mechanism of Grignard Reaction with a Ketone

Caption: Mechanism of Grignard addition to a ketone.

References

Application of Ethylmagnesium Chloride in Polymerization Initiation: Detailed Application Notes and Protocols for Researchers

For Immediate Release

Application Notes & Protocols

Introduction